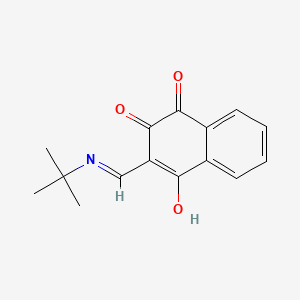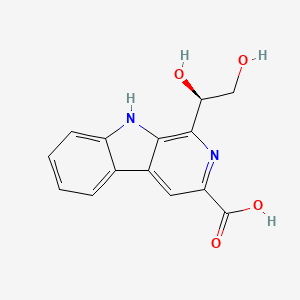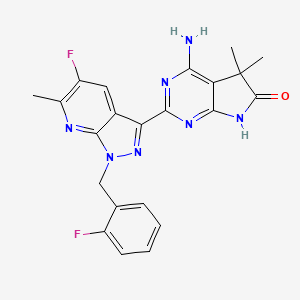
SGC agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SGC agonist 1 is a potent agonist of soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanylate triphosphate to cyclic guanosine monophosphate. This compound has shown significant potential in the research of cardiovascular diseases due to its ability to improve solubility and high cell permeability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SGC agonist 1 involves multiple steps, including the formation of amino-substituted annulated pyrimidines. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: SGC agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are often tested for their efficacy in various biological assays .
Wissenschaftliche Forschungsanwendungen
SGC agonist 1 has a wide range of scientific research applications:
Wirkmechanismus
SGC agonist 1 exerts its effects by directly stimulating soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate production. This, in turn, activates multiple signaling pathways involved in vasodilation, neurotransmission, and immune response . The compound binds to the heme-containing enzyme, enhancing its activity independently of nitric oxide but also sensitizing it to low levels of nitric oxide .
Vergleich Mit ähnlichen Verbindungen
Riociguat: Another soluble guanylate cyclase stimulator used for treating pulmonary hypertension.
Vericiguat: Recently approved for heart failure, it enhances soluble guanylate cyclase activity independently of nitric oxide.
Uniqueness: SGC agonist 1 is unique due to its high solubility and cell permeability, making it a valuable tool in both research and therapeutic applications. Its ability to stimulate soluble guanylate cyclase independently of nitric oxide while also enhancing sensitivity to nitric oxide sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C22H19F2N7O |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
4-amino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]-6-methylpyrazolo[3,4-b]pyridin-3-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C22H19F2N7O/c1-10-14(24)8-12-16(19-27-17(25)15-18(28-19)29-21(32)22(15,2)3)30-31(20(12)26-10)9-11-6-4-5-7-13(11)23/h4-8H,9H2,1-3H3,(H3,25,27,28,29,32) |
InChI-Schlüssel |
QGMYCEGLHMRVMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=NN(C2=N1)CC3=CC=CC=C3F)C4=NC(=C5C(=N4)NC(=O)C5(C)C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


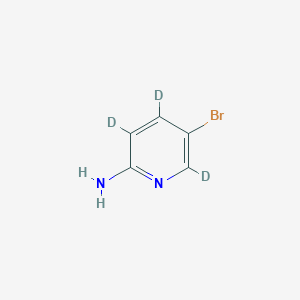
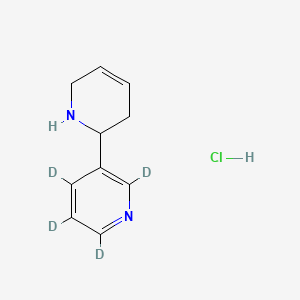
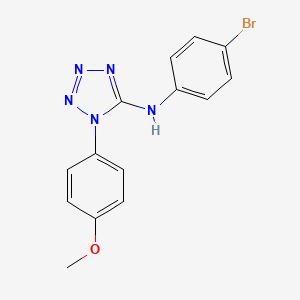
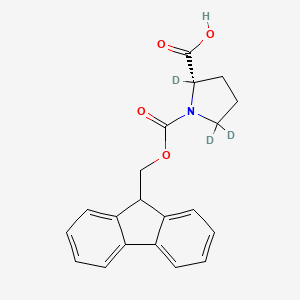
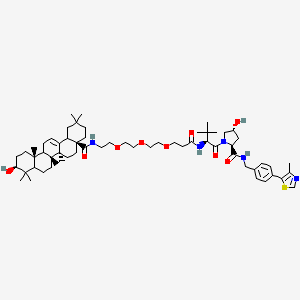
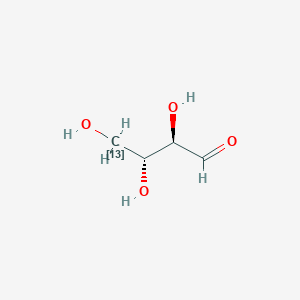
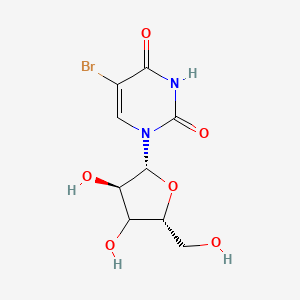


![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)

![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
